molecular formula C22H16Cl4N2O2 B4649429 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-ethylphenyl)benzamide

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-ethylphenyl)benzamide

Cat. No. B4649429
M. Wt: 482.2 g/mol
InChI Key: SPTWKWNYWXRFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-ethylphenyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-ethylphenyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. It has also been shown to inhibit the activity of the proteasome, which is a protein complex that plays a role in protein degradation.
Biochemical and Physiological Effects:
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-ethylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. It has also been shown to inhibit the proliferation of cancer cells and to reduce inflammation. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-ethylphenyl)benzamide in lab experiments is that it is a well-established compound with a known synthesis method. It has also been extensively studied for its potential use in scientific research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-ethylphenyl)benzamide. One area of research is to further investigate its mechanism of action and to identify the specific enzymes and proteins that it targets. Another area of research is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Scientific Research Applications

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-ethylphenyl)benzamide has been extensively studied for its potential use in scientific research. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-ethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl4N2O2/c1-2-12-5-3-4-6-19(12)27-22(30)16-9-14(24)11-18(26)20(16)28-21(29)15-8-7-13(23)10-17(15)25/h3-11H,2H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTWKWNYWXRFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-ethylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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